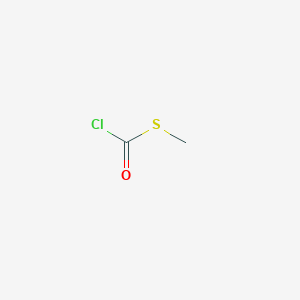

Methyl chlorothiolformate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-methyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSUCTSXOROPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939744 | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18369-83-0, 2812-72-8 | |

| Record name | Methyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chlorothio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl Chlorothiolformate

Established Synthetic Routes and Optimizations

The preparation of methyl chlorothiolformate can be achieved through several chemical pathways. The most prominent methods involve the reaction of a sulfur-containing C1 building block with methanol (B129727) or its derivatives.

The reaction between thiophosgene (B130339) (CSCl₂) and methanol (CH₃OH) is a primary and well-established route for the synthesis of this compound. This reaction is a nucleophilic acyl substitution where the methanol acts as the nucleophile, attacking the electrophilic carbon of the thiophosgene molecule.

The reaction proceeds with the elimination of hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a base is often employed. The choice of base and solvent system is critical to optimize the yield and purity of the final product.

Detailed Research Findings: The process involves the careful, often dropwise, addition of methanol to a solution of thiophosgene, typically in the presence of a tertiary amine like pyridine (B92270) or a non-nucleophilic base. lookchem.com The reaction is highly exothermic and requires strict temperature control to prevent the formation of undesired byproducts, such as dimethyl thionocarbonate, which can arise from the reaction of a second molecule of methanol.

| Parameter | Condition | Rationale |

| Reactants | Thiophosgene, Methanol | Primary precursors for the target molecule. |

| Base | Pyridine or other tertiary amines | Neutralizes HCl byproduct, driving the equilibrium. lookchem.com |

| Temperature | Low, often 0-10°C | Controls exothermicity and minimizes side reactions. |

| Solvent | Aprotic, e.g., Chloroform | Solubilizes reactants without participating in the reaction. lookchem.com |

| Post-Processing | Washing, Distillation | Removes base salts and purifies the product. lookchem.com |

This interactive table summarizes the typical reaction conditions for the synthesis of this compound from Thiophosgene and Methanol.

While the thiophosgene route is common, alternative methods have been developed to circumvent the use of the highly toxic and volatile thiophosgene. One significant alternative involves the reaction of phosgene (B1210022) (COCl₂) with methyl mercaptan (CH₃SH). In this process, the sulfur is introduced via the mercaptan rather than a phosgene analog.

Another pathway involves the reaction of S-methyl thioesters with a chlorinating agent. For instance, a one-pot synthesis method has been developed for creating S-methyl thioesters by reacting this compound with carboxylic acids, a reaction which can, in principle, be reversed or adapted for synthesis. acs.orgresearchgate.net

Industrial-Scale Production and Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces complex process engineering challenges. These considerations are critical for ensuring a safe, efficient, and cost-effective manufacturing process. matthey.comprocessengr.com While specific details for this compound are proprietary, insights can be drawn from the analogous production of methyl chloroformate, which also involves highly reactive and hazardous materials like phosgene. google.comgoogle.com

Key Process Engineering Aspects:

Reactor Design: Continuous stirred-tank reactors (CSTRs) or bubble column reactors are often employed for gas-liquid reactions, such as those involving phosgene or thiophosgene. google.com For industrial production, a continuous process is generally favored over batch processing to ensure consistent quality and higher throughput. google.com

Process Control and Automation: Strict control of reaction parameters like temperature, pressure, and reactant flow rates is paramount. Automated systems are used to monitor the process continuously and make real-time adjustments to optimize yield and ensure safety. matthey.com

Byproduct Management: The generation of hydrogen chloride (HCl) gas is a significant issue. Industrial processes must incorporate systems for scrubbing or capturing this corrosive byproduct, which can potentially be repurposed or neutralized.

Purification: Downstream processing is crucial for achieving high-purity this compound. This typically involves multi-stage distillation to separate the product from unreacted starting materials, byproducts like dimethyl carbonate, and residual solvents. google.com

Materials of Construction: Given the corrosive nature of the reactants and byproducts (HCl, thiophosgene), reactors and piping must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized metal alloys. bme.hu

Process simulation and modeling are extensively used to design and optimize the manufacturing plant, helping to improve workflow, evaluate system hydraulics, and ensure compliance with process safety management (PSM) standards. hga-llc.com

Patent Landscape for Synthesis and Manufacturing

The patent literature provides valuable insights into the commercial and proprietary methods for synthesizing chlorothiolformates. Several patents protect specific catalysts, process conditions, and applications related to these compounds.

A key area of innovation has been the development of catalysts that improve reaction efficiency and yield. For instance, a process for manufacturing thiochloroformates by reacting phosgene with a mercaptan is described, which utilizes a substituted urea (B33335) as a catalyst. google.com This method claims high yields (97-99%) and purity (>97%), making it suitable for industrial application. google.com

| Patent Number | Title | Description of Invention |

| US4273725 | Process for preparing chlorothiolformates | Discloses a process for the preparation of chlorothiolformates. google.com |

| CA1138887A1 | Process for preparing chlorothiolformates | Relates to a process for preparing chlorothiolformates, pertinent to the general synthesis of this class of compounds. google.com |

| CA1161457A | Process for the manufacture of thiochloroformates | Describes a process for making thiochloroformates by reacting phosgene with a mercaptan in the presence of a substituted urea catalyst, achieving high yield and purity. google.com |

| US2850518 | Preparation of chlorothiolformates and to the use thereof | Covers the preparation of chlorothiolformates and their application, for example, as fumigants. googleapis.com |

This interactive table summarizes key patents related to the synthesis and manufacturing of Chlorothiolformates.

These patents highlight the ongoing efforts to refine the synthesis of chlorothiolformates, focusing on catalytic efficiency, process optimization, and the development of safer, more economical manufacturing routes.

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Substitution Pathways

The hydrolysis of chlorothiolformate esters, including the methyl derivative, is understood to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. cdnsciencepub.com This is analogous to the behavior of other related compounds like chlorothionoformate and chlorodithioformate esters, where increased electron donation from the alkyl group enhances reactivity, a hallmark of SN1 processes. cdnsciencepub.com

The SN1 mechanism is characterized by a two-step process. wikipedia.org The initial and rate-determining step involves the slow dissociation of the leaving group (in this case, the chloride ion) to form a carbocation intermediate. wikipedia.orglibretexts.org This is followed by a rapid attack of the nucleophile (water) on the carbocation. wikipedia.orglibretexts.org The rate of the SN1 reaction is therefore dependent only on the concentration of the substrate, making it a first-order reaction. libretexts.org

Activation Enthalpies and Entropies: The activation parameters for the hydrolysis of methyl chlorothiolformate provide strong evidence for the SN1 mechanism. The enthalpy of activation (ΔH‡) is significantly large, which is characteristic of reactions involving the breaking of a covalent bond to form an intermediate. cdnsciencepub.com Furthermore, the entropy of activation (ΔS‡) is positive. This is consistent with the formation of a more disordered transition state as the leaving group separates from the substrate, a typical feature of SN1 reactions. cdnsciencepub.comnih.gov In contrast, SN2 reactions generally exhibit much more negative entropies of activation. cdnsciencepub.com The study of related compounds, such as methyl chlorothionoformate, also shows a positive entropy of activation for hydrolysis in water, similar to that observed for t-butyl chloride, a classic example of a compound undergoing SN1 hydrolysis. cdnsciencepub.com

Table 1: Activation Parameters for the Hydrolysis of this compound and Related Compounds

| Compound | Solvent | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| This compound | Water | Data not explicitly provided in snippets | Positive value reported cdnsciencepub.com |

| Methyl chlorothionoformate | Water | 87.4 cdnsciencepub.com | +29 cdnsciencepub.com |

| Methyl chlorodithioformate | 70% Aqueous Acetone | 83.3 cdnsciencepub.com | -25 cdnsciencepub.com |

Solvent Isotope Effects: The solvent isotope effect, observed when a reaction is carried out in a deuterated solvent (like D₂O) instead of a protic solvent (like H₂O), offers further mechanistic insight. chem-station.com For the hydrolysis of this compound, the solvent deuterium (B1214612) isotope effect, k(H₂O)/k(D₂O), is greater than 1, which is indicative of an SN1 mechanism. cdnsciencepub.com Specifically, a value of k(D₂O)/k(H₂O) = 0.78 at 4.96 °C has been reported for the analogous methyl chlorothionoformate, which is considered similar to that of this compound. cdnsciencepub.com An inverse isotope effect (kH/kD < 1) can sometimes be observed in SN1-type hydrolysis, where the reaction is faster in the deuterated solvent. chem-station.com This is often attributed to a pre-equilibrium step involving protonation. chem-station.com

Carbocation Intermediates in SN1 Pathways: The cornerstone of the SN1 mechanism is the formation of a carbocation intermediate. wikipedia.orglibretexts.org This intermediate is sp² hybridized and has a trigonal planar geometry. libretexts.orglibretexts.org The stability of this carbocation is a crucial factor in determining the reaction rate. libretexts.org Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are generally too unstable to be formed. libretexts.orgsavemyexams.com This stability trend is due to the positive inductive effect of alkyl groups, which donate electron density to the positively charged carbon, thereby delocalizing the charge. savemyexams.com The planarity of the carbocation allows the incoming nucleophile to attack from either face, which can lead to a racemic mixture if the starting material is chiral. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack at Thiocarbonyl Centers

In molecules containing a thiocarbonyl group (C=S), such as this compound, nucleophilic attack can potentially occur at the thiocarbonyl carbon. This type of reaction can proceed through either a concerted or a stepwise mechanism. udd.cl In a stepwise mechanism, the nucleophile adds to the thiocarbonyl carbon to form a tetrahedral intermediate, from which the leaving group subsequently departs. udd.cl The nature of the nucleophile and the substrate structure influence which pathway is favored. In the context of this compound hydrolysis, the initial ionization to form a carbocation (SN1) is the dominant pathway rather than direct attack at the thiocarbonyl carbon.

Kinetic Studies in Diverse Reaction Systems

Kinetic studies are instrumental in elucidating the step-by-step sequence of events that constitute a chemical reaction. For this compound, these studies reveal how the reaction rate is influenced by the concentration of reactants and the surrounding chemical environment.

The hydrolysis of this compound, like many solvolytic reactions, can exhibit different kinetic orders depending on the reaction conditions. While the reaction is inherently bimolecular, involving both the substrate and the nucleophile (e.g., water), it can be made to behave like a first-order reaction under certain circumstances. byjus.comuomustansiriyah.edu.iq This phenomenon, known as a pseudo-first-order reaction, arises when one of the reactants, typically the solvent, is present in a large excess. byjus.comuomustansiriyah.edu.iqlibretexts.org In such cases, the concentration of the excess reactant remains virtually constant throughout the reaction, and the rate appears to depend solely on the concentration of the other reactant. uomustansiriyah.edu.iqlibretexts.org

For instance, in the hydrolysis of an ester in a large excess of water, the rate law, which is truly second-order (Rate = k[ester][water]), simplifies to a pseudo-first-order rate law (Rate = k'[ester]), where k' incorporates the constant concentration of water. uomustansiriyah.edu.iq This simplification is a common and useful technique in kinetic analysis, as it allows for easier determination of the rate constant. libretexts.org

Conversely, when the concentrations of both this compound and the nucleophile are comparable and change significantly during the reaction, the kinetics will follow a second-order rate law. youtube.comyoutube.com In this scenario, the rate of reaction is proportional to the product of the concentrations of both reactants. youtube.comyoutube.com The distinction between pseudo-first-order and second-order kinetics is crucial for understanding the reaction mechanism. The observation of second-order kinetics is consistent with a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the substrate in the rate-determining step. youtube.comlibretexts.org

The solvolysis of similar compounds, such as methyl chloroformate, has been shown to proceed via a bimolecular addition-elimination pathway in a wide range of solvents. researchgate.net Only in highly ionizing and poorly nucleophilic solvents is there evidence for a shift towards a unimolecular (SN1) pathway. researchgate.net The hydrolysis of methyl chlorodithioformate has also been observed to follow excellent first-order kinetics, suggesting a unimolecular mechanism in that specific case. cdnsciencepub.com

Table 1: Comparison of Reaction Order under Different Conditions

| Condition | Observed Kinetic Order | Rate Law | Explanation |

| One reactant in large excess | Pseudo-First-Order | Rate = k'[Reactant] | The concentration of the excess reactant is effectively constant. uomustansiriyah.edu.iqlibretexts.org |

| Comparable reactant concentrations | Second-Order | Rate = k[Reactant 1][Reactant 2] | The rate depends on the concentration of both reactants. youtube.comyoutube.com |

Several factors can significantly influence the rate and selectivity of reactions involving this compound. These include the nature of the reactants, temperature, concentration, and the solvent in which the reaction is carried out. libretexts.orghawaii.edu

Nature of Reactants: The inherent chemical properties of the reacting substances play a pivotal role. For instance, the reactivity of a series of related compounds can differ based on the electronic effects of substituent groups. In the case of chlorothionoformates and chlorodithioformates, an increase in reactivity with more electron-donating groups suggests a unimolecular (SN1) hydrolysis mechanism. cdnsciencepub.com

Temperature: Increasing the temperature generally increases the rate of chemical reactions. libretexts.orghawaii.edu This is because higher temperatures lead to a greater average kinetic energy of the molecules, resulting in more frequent and energetic collisions. opentextbc.ca For many reactions in a homogeneous system, a 10 °C rise in temperature can approximately double the reaction rate. hawaii.edu

Concentration of Reactants: The rate of reaction is typically proportional to the concentration of the reactants. hawaii.edu Higher concentrations lead to more frequent collisions between reacting molecules, thus increasing the reaction rate.

Solvent: The solvent can have a profound effect on reaction rates, particularly for solvolysis reactions. Solvent properties such as ionizing power (Y) and nucleophilicity (N) are critical. mdpi.com The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with these solvent parameters. mdpi.combeilstein-journals.org For example, the solvolysis of propargyl chloroformate shows sensitivities to both solvent nucleophilicity and ionizing power, suggesting a bimolecular mechanism. nih.gov In contrast, highly ionizing, non-nucleophilic solvents like aqueous hexafluoroisopropanol (HFIP) can favor an SN1-type mechanism for some chloroformates. mdpi.com The viscosity of the solvent can also play a role; in highly viscous solvents, the diffusion of reactants is slower, leading to a decrease in reaction rates. libretexts.org

Catalyst: The presence of a catalyst can accelerate a reaction without being consumed in the process. hawaii.eduopentextbc.ca Catalysts provide an alternative reaction pathway with a lower activation energy. opentextbc.ca

Table 2: Influence of Various Factors on Reaction Rate

| Factor | Effect on Reaction Rate | Rationale |

| Increasing Temperature | Increases | Higher kinetic energy leads to more frequent and energetic collisions. libretexts.orghawaii.edu |

| Increasing Reactant Concentration | Increases | More frequent molecular collisions. hawaii.edu |

| Solvent Polarity/Ionizing Power | Varies | Can stabilize charged intermediates or transition states, influencing the mechanism (SN1 vs. SN2). mdpi.comodinity.com |

| Solvent Nucleophilicity | Varies | A more nucleophilic solvent can increase the rate of SN2 reactions. beilstein-journals.orgodinity.com |

| Presence of a Catalyst | Increases | Provides an alternative reaction pathway with lower activation energy. opentextbc.ca |

Formation and Stability of Tetrahedral Intermediates

In many reactions of carbonyl compounds, including the hydrolysis of chlorothiolformates, the mechanism involves the formation of a tetrahedral intermediate. cdnsciencepub.com This intermediate is formed when a nucleophile attacks the electrophilic carbonyl carbon, causing a change in hybridization from sp² to sp³. mdpi.com

In the hydrolysis of chlorothionoformates and chlorodithioformates, the reaction is presumed to involve the formation of tetrahedral intermediates. cdnsciencepub.com The differences in reactivity between these compounds and their chloroformate and chlorothiolformate counterparts suggest different mechanistic pathways, but the concept of a tetrahedral intermediate remains a central feature. cdnsciencepub.com

Applications in Advanced Organic Transformations

Role in Synthesis of Thiocarbonyl Compounds

Methyl chlorothiolformate is a key reagent for the synthesis of thionoesters, a class of thiocarbonyl compounds with unique reactivity. rsc.orgdigitellinc.comchemrxiv.org

A novel and convenient approach for the preparation of thionoesters involves the reaction of organomagnesium compounds (Grignard reagents) with this compound. digitellinc.comchemrxiv.orgnih.govresearchgate.net This one-pot, two-stage method allows for the synthesis of a diverse range of thionoesters from readily available aromatic and aliphatic halohydrocarbons. digitellinc.com The process is scalable, with protocols developed for producing this compound itself on a large scale from thiophosgene (B130339) and methanol (B129727). digitellinc.comchemrxiv.orgnih.gov The reaction of the Grignard reagent with this compound is typically conducted at low temperatures, such as -78 °C, to achieve high yields of the desired thionoester. chemrxiv.orgnih.gov

The synthesis of thionoesters using this compound and organomagnesium reagents offers advantages over traditional methods. digitellinc.com A common alternative is the use of Lawesson's reagent or phosphorus pentasulfide (P₂S₅) to thionate esters. digitellinc.comnumberanalytics.com However, this approach often suffers from poor reactivity of the ester functionality, necessitating harsh reaction conditions, which can lead to low yields and reduced chemoselectivity. digitellinc.com Other methods, such as the sulfo-hydrolysis of imino esters or the use of dithioacids, can be limited by lack of selectivity or the instability and low availability of starting materials. digitellinc.comchemrxiv.org The this compound method provides a more straightforward and efficient route to thionoesters. digitellinc.comchemrxiv.org

Reactivity with Organometallic Reagents

The reactivity of this compound with organometallic reagents is central to its application in thionoester synthesis. chemrxiv.orgnih.govchadsprep.com

Studies have shown that organomagnesium reagents (Grignard reagents) are the optimal C-nucleophiles for this transformation. chemrxiv.orgnih.gov The reaction is efficient and scalable, providing good to excellent yields of thionoesters. chemrxiv.orgnih.gov

In contrast, other organometallic reagents have proven less effective. Organolithium reagents are generally too reactive, leading to complex reaction mixtures and over-reaction. chemrxiv.orgnih.govsaskoer.ca On the other hand, organozinc reagents exhibit insufficient reactivity towards this compound. chemrxiv.orgnih.gov This highlights the specific utility of Grignard reagents in mediating this key transformation. chemrxiv.orgnih.govmsu.edulibretexts.org

Table 2: Reactivity of this compound with Organometallic Reagents chemrxiv.orgnih.gov

| Organometallic Reagent Type | Reactivity with this compound | Outcome |

| Organomagnesium (Grignard) | Optimal | High yield of thionoester |

| Organolithium | Over-reactive | Complex reaction mixture |

| Organozinc | Insufficiently reactive | Low conversion to thionoester |

This interactive table summarizes the observed reactivity based on the provided text.

Utility in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of thionoesters, which are themselves important building blocks for sulfur-containing heterocyles. nih.gov The reactivity of the thionoester functional group, which differs significantly from that of standard esters, allows for unique transformations that facilitate the construction of these ring systems. nih.gov The difference in the carbon-oxygen and carbon-sulfur double bond energies, along with the higher polarizability of sulfur, makes thionoesters valuable and sometimes irreplaceable C1-synthons and dipolarophiles for creating heterocyclic structures. nih.gov While direct, extensive examples of this compound in complex heterocycle synthesis are specific to patented processes, its role in forming the necessary thionoester intermediates is a key step. nih.govgoogle.com For instance, the reaction of this compound with various azaheterocycles and related compounds has been explored in the development of novel chemical entities. google.comthieme-connect.com The synthesis of thietanes, a class of four-membered sulfur-containing heterocycles, often begins with thiiranes (three-membered rings), which exhibit strong nucleophilic character at the sulfur atom, making them reactive towards electrophilic reagents in ring-expansion reactions. researchgate.net

Generation of Specific Intermediates for Complex Molecule Construction

The reactivity of this compound makes it an excellent starting material for producing specialized intermediates that are pivotal in multi-step syntheses.

A significant application of this compound is in the synthesis of t-Butyl S-methylthiolcarbonate. This reaction is typically carried out by reacting this compound with t-butyl alcohol in the presence of a base, such as pyridine (B92270), in a solvent like chloroform. orgsyn.orgscribd.com The this compound is added dropwise to a solution containing the alcohol and pyridine, and the mixture is heated at reflux for an extended period, often 24 hours, to ensure the reaction goes to completion. orgsyn.orgscribd.com Following the reaction, a series of aqueous washes with dilute acid and sodium bicarbonate are performed to remove the pyridine hydrochloride salt and any unreacted starting materials. orgsyn.org The desired product, t-Butyl S-methylthiolcarbonate, is then isolated from the organic phase by distillation. orgsyn.org This intermediate is sufficiently pure for subsequent synthetic steps, yielding a colorless liquid. orgsyn.orgscribd.com

Table 1: Synthesis of t-Butyl S-Methylthiolcarbonate from this compound

| Reactant/Reagent | Molar Equivalent | Role | Reference |

| This compound | 1.0 | Electrophilic Reagent | orgsyn.org, scribd.com |

| t-Butyl alcohol | 1.1 | Nucleophile | orgsyn.org, scribd.com |

| Pyridine | 1.1 | Base | orgsyn.org, scribd.com |

| Chloroform | - | Solvent | orgsyn.org, scribd.com |

The intermediate t-Butyl S-methylthiolcarbonate, derived from this compound, is a key precursor in a pathway to generate 1,1-disubstituted hydrazines. orgsyn.org It is used to prepare t-butyl carbazate (B1233558), which is a highly useful reagent for this purpose. orgsyn.org 1,1-Disubstituted hydrazines are an important class of compounds in organic chemistry, and various methods have been developed for their synthesis. organic-chemistry.orgnih.gov These methods include the direct reductive alkylation of hydrazine (B178648) derivatives, Lewis base-promoted reductive hydrazination of ketones and aldehydes, and palladium-catalyzed coupling reactions. organic-chemistry.orgnih.gov The route via t-butyl carbazate provides a reliable method for introducing a protected hydrazine moiety, which can then be further functionalized to access the target 1,1-disubstituted hydrazines. orgsyn.org

Combinatorial Synthesis of Chemical Libraries

This compound has proven to be a valuable tool in the field of combinatorial chemistry, where the goal is to rapidly synthesize large collections of related compounds, known as chemical libraries. acs.orgresearchgate.netopenaccessjournals.com

A notable strategy employing this compound is the "one-pot" synthesis of S-methyl thioester libraries. acs.orgnih.govresearchgate.net This approach involves reacting this compound with a mixture of different carboxylic acids simultaneously in a single reaction vessel. acs.orgnih.gov This parallel synthesis method is efficient and generates a library containing a diverse set of S-methyl thioesters, with the primary side product being S,S-dimethyldithiocarbonate. acs.orgnih.govresearchgate.net The design of such libraries often follows principles of diversity-oriented synthesis, aiming to cover a broad chemical space to increase the probability of discovering compounds with desired properties during screening. openaccessjournals.com The resulting library is a complex mixture, but modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the individual components. acs.orgnih.gov This strategy allows for the generation of substantial information from what is effectively a single experiment. nih.gov

The S-methyl thioester libraries generated using this compound have found direct application in flavor chemistry research. acs.orgresearchgate.net Thioesters are known contributors to the aroma profiles of various foods. frontiersin.org By creating a library of diverse thioesters, researchers can perform sensory analysis on the entire mixture simultaneously, helping to identify new or impactful flavor compounds. acs.orgresearchgate.net This combinatorial approach was used to synthesize a library of S-methyl thioesters from various carboxylic acids, which was then characterized both chemically and sensorially. acs.orgnih.gov Such libraries are also used to determine important physicochemical parameters of the individual thioesters, such as their lipophilicity (log kw) and retention in lipid phases. acs.orgnih.govresearchgate.net This information is crucial for understanding how these flavor compounds will behave in food products, aiding in the formulation of foods with optimal flavor release. acs.org For example, S-methyl (E)-4-methyl-3-hexenethioate, which contributes a "sweaty/rubber" note, was identified in hop volatile oil and synthesized using this compound for confirmation.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and how this dictates their reactivity. scienceopen.commdpi.comrsc.orgnih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing valuable data on molecular orbitals, charge distributions, and energies. mdpi.comnrel.govrsc.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. mdpi.compleiades.online This approach is known for providing a good balance between computational cost and accuracy. nrel.gov DFT calculations have been employed to study the adsorption and reactions of this compound on nickel surfaces, providing insights into its behavior in surface chemistry. nus.edu.sg

In broader studies, DFT methods, often using functionals like B3LYP, are applied to investigate the electronic structure, molecular geometry, and vibrational frequencies of related organosulfur compounds. researchgate.net For instance, in the study of similar molecules, DFT calculations are used to determine optimized geometries, predict infrared spectra, and calculate properties like molecular electrostatic potential (MEP), which maps the charge distribution and indicates sites prone to electrophilic or nucleophilic attack. udd.cl These calculations are crucial for understanding how the molecule interacts with other reagents. scienceopen.com

General findings from DFT studies on related compounds often include the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting chemical reactivity.

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization, frequency calculations |

| M06-2X | def2-TZVP | Thermochemistry, kinetic calculations |

This table represents common combinations used in computational chemistry for molecules of similar size and composition.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org One of the most common and cost-effective post-Hartree-Fock ab initio methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). smu.edunih.govuu.nl The MP2 method improves upon the Hartree-Fock approximation by including effects of electron correlation, which is crucial for accurately describing many molecular properties. rsc.orgsmu.edu

While specific MP2 studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is extensively applied to similar small organic molecules to predict geometries and harmonic frequencies with high accuracy. rsc.org For instance, MP2 calculations with large basis sets can predict bond lengths to within 0.003 Å and bond angles to within 0.5° of experimental values. rsc.org The method is also used to refine energies and investigate systems where DFT might be less reliable. arxiv.org For more complex problems, such as open-shell systems or where non-covalent interactions are dominant, variations like spin-component scaled MP2 (SCS-MP2) or linear-scaling local MP2 (LMP2) approaches are utilized. nih.gov

Mechanistic Probing through Theoretical Models

Theoretical models are indispensable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, including high-energy transition states, chemists can map out the most likely mechanism for a given transformation. nih.gov

The transition state is the highest energy point along a reaction coordinate, representing the critical configuration that molecules must pass through to transform from reactants to products. mdpi.com Characterizing this fleeting species is key to understanding reaction rates and mechanisms. epdf.pubnih.gov

In the solvolysis of S-methyl chlorothioformate, a stepwise S_N1 mechanism is proposed for more ionizing solvents, which would proceed through a carbocation intermediate. researchgate.net Theoretical characterization would involve calculating the stability of this carbocation and the energy barrier to its formation. Computational studies can also clarify the role of the solvent in stabilizing these transition states and intermediates, often through polar aprotic solvents that can stabilize charged species.

Most acyclic molecules, including this compound, can exist in different spatial arrangements called conformations or rotamers, which arise from rotation around single bonds. lumenlearning.comlibretexts.org Conformational analysis involves identifying the stable conformers (energy minima) and the barriers to rotation between them. lumenlearning.com

For this compound, rotation can occur around the C-S and C-O single bonds. Theoretical calculations, typically using DFT methods, are used to map the potential energy surface as a function of the dihedral angles. nus.edu.sg Studies on analogous compounds like S-methyl halothioacetates have shown the existence of stable gauche and trans rotamers. nrel.gov The relative stability of these conformers is determined by a balance of steric hindrance and stereoelectronic interactions, such as hyperconjugation. nrel.gov For this compound, it is expected that the most stable conformer would have the chlorine atom in a syn or anti position relative to the S-methyl group to minimize steric repulsion. nus.edu.sg

Table 2: General Conformational Descriptors

| Conformer Type | Dihedral Angle (approx.) | Description |

|---|---|---|

| Staggered (Anti) | 180° | Substituents are farthest apart, typically most stable. |

| Staggered (Gauche) | ±60° | Substituents are adjacent, can have stabilizing interactions. |

This table provides general definitions for conformational analysis applicable to acyclic molecules like this compound. libretexts.orgscielo.org.mx

Prediction of Molecular Properties and Reactivity Indices

Quantum chemical calculations are widely used to predict a range of molecular properties and to compute reactivity indices that help explain and forecast chemical behavior. chemrxiv.orgnih.govnih.govresearchgate.net These indices are derived from the electronic structure and provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile. mdpi.com

Key properties predicted from calculations include the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nrel.gov

From these fundamental properties, various reactivity indices can be calculated:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. This compound, as an acyl chloride, is expected to have a high electrophilicity index, indicating its reactivity towards nucleophiles.

These indices are powerful tools for comparing the reactivity of a series of compounds and for predicting the most favorable sites for reaction (regioselectivity). mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nickel |

| S-methyl halothioacetates |

| Pyridine |

| Butane |

| Methylamine |

| Carbon dioxide |

| Hydrochloric acid |

| Methanol |

| Phosgene (B1210022) |

| Methyl formate |

| 4-Dimethylaminopyridine |

| Dimethylformamide |

| tert-Butanol |

| Benzyl alcohol |

Integration of Computational Methods in Library Design and Screening

The integration of computational methods has become a cornerstone in modern medicinal chemistry and drug discovery, enabling the rational design and efficient screening of vast chemical libraries. vipergen.com These in silico approaches are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery of novel bioactive molecules. frontiersin.org In the context of derivatives of this compound, such as S-methyl thioesters, computational tools play a crucial role in predicting their physicochemical properties, biological activities, and potential as therapeutic agents.

Library Design and Virtual Screening

The design of a chemical library, particularly those derived from a versatile scaffold like this compound, benefits significantly from computational approaches. Combinatorial chemistry techniques allow for the systematic synthesis of a large number of compounds from a defined set of building blocks. vipergen.com For instance, a "flavor library" of S-methyl thioesters has been successfully synthesized by reacting this compound with a variety of carboxylic acids. nih.gov While this library was initially created for flavor analysis, the principle of its design is applicable to drug discovery, where the goal is to generate a diverse set of molecules for biological screening.

Virtual screening is a key computational technique used to assess the potential of a chemical library to interact with a specific biological target. vipergen.com This can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.com

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of existing active compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. farmaciajournal.comnih.gov These models can then be used to predict the activity of new, untested compounds within a virtual library. For derivatives of this compound, QSAR models could be developed to predict various properties, such as their potential as enzyme inhibitors or their pharmacokinetic profiles.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBVS methods like molecular docking can be utilized. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a docking score or binding energy. nih.govresearchgate.net This allows for the rapid, in silico screening of large libraries of compounds, prioritizing those with the highest predicted affinity for the target.

Molecular Docking Studies of Thioester Derivatives

Molecular docking studies have been effectively employed to investigate the interaction of thioester-containing compounds, which are directly related to the derivatization of this compound, with biological targets. For example, a series of thioester-based non-steroidal anti-inflammatory drug (NSAID) scaffolds were synthesized and their anticancer activities were evaluated. nih.gov Molecular docking was performed to understand the binding interactions of these compounds with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer.

The docking studies revealed that the thioester moiety played a significant role in the binding of these compounds to the active site of COX-2. nih.gov The interactions observed included hydrogen bonding and hydrophobic interactions with key amino acid residues. The binding affinities, represented by docking scores, provided a rationale for the observed biological activities and highlighted the potential of the thioester scaffold for designing novel COX-2 inhibitors.

Below is a representative data table illustrating the type of information that can be generated from such molecular docking studies. The table shows the docking scores and key interacting residues for a selection of thioester derivatives with the COX-2 enzyme.

Table 1: Molecular Docking Results of Thioester Derivatives with COX-2

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 7a | -10.2 | Tyr385, Ser530, Arg120 |

| 7b | -9.8 | Tyr385, Ser530, Phe518 |

| 8a | -11.5 | Arg120, Tyr355, Val523 |

| 8b | -11.1 | Arg120, Tyr355, Ser530 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The data clearly indicates that derivatives with lower docking scores (more negative) are predicted to have higher binding affinities. These in silico predictions are invaluable for guiding the synthesis of more potent and selective inhibitors. By analyzing the binding modes of these compounds, medicinal chemists can make informed decisions about which structural modifications are most likely to improve activity, a process known as hit-to-lead optimization. frontiersin.org

Conclusion

Methyl chlorothiolformate is a potent and versatile reagent in organic synthesis. Its reliable synthesis, well-defined reactivity, and ability to act as an efficient methylthiocarbonylating agent have secured its place in the synthetic chemist's toolbox. From its foundational role in preparing thioesters and thiolcarbonates to its application in combinatorial chemistry and the synthesis of complex natural product derivatives, this compound continues to be a valuable asset for the construction of diverse molecular architectures.

Advanced Spectroscopic Characterization and Analytical Research

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of methyl chlorothiolformate, which is crucial for its structural confirmation. spectroscopyonline.comsurfacesciencewestern.com These techniques are complementary, with FTIR being particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in analyzing non-polar and homo-nuclear bonds. surfacesciencewestern.com

The spectra reveal characteristic bands corresponding to specific functional groups within the molecule. For instance, both FTIR and Raman spectra of hydrocarbon chains show distinctive bands for C-H stretching and deformation vibrations. rsc.org In the context of this compound, key vibrational modes would include the C=O stretching, C-S stretching, C-Cl stretching, and various vibrations of the methyl group. The analysis of these fundamental vibrations allows for a comprehensive structural elucidation. spectroscopyonline.com While FTIR is often the default method due to its commonality and extensive libraries, Raman spectroscopy offers advantages such as better spatial resolution and sensitivity to non-IR active bonds. spectroscopyonline.comsurfacesciencewestern.com

| Spectroscopic Technique | Advantages | Disadvantages | Key Applications for this compound |

| FTIR | High sensitivity to polar bonds, fast scanning, high resolution. mdpi.com | Less sensitive to non-polar bonds. | Identification of C=O and C-Cl functional groups. |

| Raman | High spatial resolution, sensitive to non-polar and homo-nuclear bonds (e.g., C-C, S-S), can analyze samples in aqueous solutions. spectroscopyonline.comsurfacesciencewestern.com | Can be affected by fluorescence, spectra can be noisier. spectroscopyonline.com | Characterization of the C-S bond and overall molecular backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its reaction adducts. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. bhu.ac.indocbrown.info

In the ¹H NMR spectrum of this compound, the protons of the methyl group would appear as a single peak, with its chemical shift influenced by the adjacent sulfur and carbonyl groups. docbrown.info Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbon and the carbonyl carbon, providing direct information about the carbon skeleton. bhu.ac.in The chemical shifts in both spectra are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info

NMR is also invaluable for characterizing the products of reactions involving this compound. For instance, in the synthesis of S-methyl thioesters, NMR can confirm the formation of the desired products and identify any side products. nih.gov Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to monitor chemical shift perturbations upon binding, providing insights into the interaction of this compound-derived molecules with other substances. nih.gov The use of deuterated solvents is standard practice to avoid interference from solvent protons in ¹H NMR. docbrown.infosigmaaldrich.com

| NMR Nucleus | Information Provided | Expected Signals for this compound |

| ¹H | Number of different proton environments, their relative numbers, and their neighboring protons. docbrown.infodocbrown.info | A singlet for the methyl (CH₃) protons. |

| ¹³C | Number of different carbon environments. bhu.ac.in | A signal for the methyl carbon and a signal for the carbonyl carbon. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are essential techniques for identifying reaction products of this compound and assessing the purity of resulting mixtures. acs.orgnih.govresearchgate.net GC separates the volatile components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

In studies involving this compound, GC-MS has been successfully used to identify S-methyl thioesters and impurities like S,S-dimethyldithiocarbonate in reaction mixtures. acs.orgnih.gov The electron ionization (EI) mass spectra of these compounds show characteristic fragmentation patterns, such as the loss of the thiomethyl group, which aids in their structural confirmation. acs.org The identity of compounds can be further verified by comparing their mass spectra with established databases like the NBS/EPA/NIH mass spectral library. acs.org

GC analysis with different detectors, such as Flame Ionization Detector (FID) and Sulfur Chemiluminescence Detector (SCD), can be used for the quantification of individual compounds. acs.orgnih.gov The high sensitivity of these techniques allows for the detection of even minor impurities. acs.org

| Technique | Function | Application with this compound |

| GC | Separates volatile compounds in a mixture. researchgate.net | Separating S-methyl thioesters and other reaction products. acs.orgnih.gov |

| MS | Identifies compounds based on mass-to-charge ratio and fragmentation. nist.gov | Confirming the structure of reaction products and impurities. acs.org |

| GC-MS | Combines separation and identification for complex mixture analysis. researchgate.net | Identifying and quantifying components in a "flavor library" synthesized using this compound. acs.orgnih.gov |

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are pivotal for monitoring the progress of reactions involving this compound in real-time. rsc.org Techniques like UV-Vis and NMR spectroscopy can track the consumption of reactants and the formation of products over time. cdnsciencepub.comresearchgate.net

For instance, the hydrolysis of related compounds like methyl chlorothionoformate has been monitored by observing changes in the UV-Vis absorption spectrum. cdnsciencepub.com The rate of reaction can be determined by following the decay of the reactant's absorption peak or the appearance of the product's peak. cdnsciencepub.comresearchgate.net

Similarly, ¹H NMR spectroscopy can be used to follow the reaction progress by observing the changes in the signals corresponding to the reactants and products. researchgate.net This allows for the determination of reaction kinetics and the identification of any intermediate species that may form. researchgate.net In some cases, HPLC can also be employed to monitor the reaction by separating and quantifying the components of the reaction mixture at different time points. acs.org

Analytical Detection in Complex Matrices

The detection and quantification of this compound and its derivatives in complex matrices, such as biological or environmental samples, present unique challenges that require specialized analytical approaches.

Sample Preparation and Matrix Effect Mitigation Strategies

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte of interest. nist.govnih.gov Matrix effects, where co-eluting compounds suppress or enhance the analyte signal in mass spectrometry, can significantly impact the accuracy and reproducibility of quantitative analysis. nih.goveijppr.comresearchgate.net

Several strategies are employed to mitigate matrix effects. Simple dilution of the sample can reduce the concentration of interfering components. nih.gov More extensive sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be optimized to selectively isolate the analyte. nih.govchromatographyonline.com For example, LLE can be tailored by adjusting the pH and using specific organic solvents to improve extraction efficiency and minimize the co-extraction of interfering substances like phospholipids. chromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects, as the SIL-IS will experience similar ionization suppression or enhancement as the analyte. chromatographyonline.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are the cornerstones for the separation and quantification of this compound-derived compounds in complex samples. researchgate.netmdpi.com

HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.comnih.gov Different HPLC modes, such as reversed-phase HPLC, can be used to achieve the desired separation. nih.gov The choice of detector, such as a diode-array detector (DAD) or a fluorescence detector (FLD), depends on the properties of the analyte. mdpi.comnih.gov For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (HPLC-MS). nih.govmdpi.com

Environmental Fate and Degradation Pathways

Hydrolysis in Aqueous Environments

Methyl chlorothiolformate readily undergoes hydrolysis in aqueous environments. The primary mechanism for this degradation is believed to be a unimolecular nucleophilic substitution (SN1) reaction. cdnsciencepub.com This pathway is supported by the positive entropy of activation observed in similar compounds, which is characteristic of an SN1 mechanism. cdnsciencepub.com The reaction involves the cleavage of the carbon-chlorine bond, forming a resonance-stabilized acylium ion intermediate, which then rapidly reacts with water.

The rate of hydrolysis is significant, indicating a limited persistence in water. cdnsciencepub.comoecd.org For comparison, the hydrolysis of the related compound, methyl chlorothionoformate, is rapid, with a rate constant (k) of 8.82 x 10⁻⁴ s⁻¹ at 15.2 °C. cdnsciencepub.com While specific kinetic data for this compound's hydrolysis is not detailed in the provided results, the behavior of analogous chloroformates and chlorothionoformates suggests a half-life that would be relatively short in environmental settings. cdnsciencepub.comoecd.org For instance, chloroformates are known to hydrolyze very quickly, with half-lives of less than 30 minutes. oecd.org

Table 1: Comparative Hydrolysis Data for Related Compounds

| Compound | Hydrolysis Mechanism | Rate Constant (k) | Conditions | Reference |

| Methyl Chlorothionoformate | SN1 | 8.82 x 10⁻⁴ s⁻¹ | 15.2 °C in water | cdnsciencepub.com |

| Methyl Chlorodithioformate | SN1 | - | 70% aqueous acetone | cdnsciencepub.com |

| General Chloroformates | - | t₁/₂ ≤ 30 min | Aqueous systems | oecd.org |

| t-Butyl Chloride | SN1 | - | Water | cdnsciencepub.com |

The hydrolysis of this compound is analogous to that of other acyl chlorides and related esters, where the presence of water leads to the formation of more stable, less reactive species. cdnsciencepub.comoecd.org

Potential Environmental Transformation Products

The hydrolysis of this compound is expected to yield specific, predictable transformation products. Based on the established reactivity of similar compounds, the principal products formed in an aqueous environment are methanethiol, hydrochloric acid (HCl), and carbon dioxide (CO₂). cdnsciencepub.comoecd.org The formation of methanethiol, rather than methanol (B129727), is a key distinction from the hydrolysis of chloroformate esters and has been confirmed in studies of analogous sulfur-containing compounds like methyl chlorodithioformate. cdnsciencepub.com

In addition to the primary hydrolysis products, other transformation products could potentially form under specific environmental conditions or through different degradation pathways. For example, in the presence of other nucleophiles or in synthetic chemical processes, other compounds can be formed. One identified impurity in a synthetic process involving this compound was S,S-dimethyldithiocarbonate. acs.orgacs.org While this was observed in a controlled reaction and not an environmental study, it highlights the potential for other transformation routes. acs.orgacs.org

Table 2: Potential Transformation Products of this compound

| Transformation Product | Chemical Formula | Formation Pathway | Reference |

| Methanethiol | CH₄S | Hydrolysis | cdnsciencepub.com |

| Hydrochloric Acid | HCl | Hydrolysis | cdnsciencepub.comoecd.org |

| Carbon Dioxide | CO₂ | Hydrolysis | oecd.org |

| S,S-Dimethyldithiocarbonate | C₃H₆O₂S₂ | Impurity in synthesis | acs.orgacs.org |

The formation of these products is a critical aspect of the environmental risk assessment of the parent compound, as the transformation products themselves may have their own environmental fate and toxicity profiles. researchgate.netnih.gov

Research Methodologies for Environmental Degradation Studies

Investigating the environmental degradation of chemical compounds like this compound involves a combination of kinetic studies and product identification, utilizing various analytical techniques. nih.govfrontiersin.org

Kinetic Analysis:

Spectrophotometry: Ultraviolet (UV) absorption spectroscopy can be used to monitor the disappearance of the parent compound over time, allowing for the calculation of reaction rates. cdnsciencepub.com

Conductometry: Since hydrolysis often produces ionic species like HCl, measuring the change in electrical conductivity of the solution over time provides a method to determine the rate of reaction. cdnsciencepub.com

Product Identification and Quantification:

Chromatography: Gas Chromatography (GC) is a fundamental technique used to separate volatile compounds from a mixture. acs.orgacs.org When coupled with detectors like a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD), it allows for the quantification of known products. acs.orgacs.org Vapor phase chromatography has also been used to confirm product purity. cdnsciencepub.com

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown transformation products by providing information on their mass-to-charge ratio and fragmentation patterns. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (e.g., ¹H NMR, ¹³C NMR) is employed to elucidate the precise chemical structure of isolated degradation products. acs.org

Study Approaches: Research into environmental degradation often follows two main strategies:

Exposure-Driven Approach: This method involves identifying and quantifying the transformation products using chemical analysis first, followed by an assessment of their potential effects or toxicity. nih.gov

Effect-Driven Approach: In this strategy, the toxicity of the reaction mixture is tested throughout the degradation process. If toxicity changes in a way not proportional to the parent compound's decrease, efforts are then focused on identifying the specific transformation products responsible for the observed effect. nih.gov

These methodologies provide a comprehensive framework for understanding how this compound and other chemicals behave and transform in the environment. researchgate.net

Safety, Handling, and Waste Management in Research and Industrial Scale

Laboratory Safety Protocols and Hazard Assessment

A thorough hazard assessment must be conducted before working with methyl chlorothiolformate. orgsyn.org This chemical is classified as a highly flammable liquid and vapor, is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. lgcstandards.comcdhfinechemical.com It is also corrosive and can cause severe skin and eye damage. lgcstandards.comnj.gov Chronic exposure may lead to the development of bronchitis. bu.edu Due to these hazards, comprehensive laboratory safety protocols must be established and strictly followed.

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. stonybrook.edu The selection of PPE should be based on a thorough risk assessment of the procedures being performed. orgsyn.org

| PPE Category | Requirement and Specifications |

| Eye Protection | Chemical safety goggles or a face shield are required. lgcstandards.combu.edu Standard safety glasses are not sufficient. Facilities should be equipped with an eyewash station in the immediate vicinity of where the chemical is handled. bu.edufishersci.com |

| Hand Protection | Chemically resistant gloves must be worn. ca.gov Butyl or Viton gloves are recommended to prevent skin contact. bu.edu If there is a risk of splashing, double-gloving may be appropriate. harvard.edu Gloves must be removed immediately if they become contaminated. harvard.edu |

| Body Protection | A lab coat, long pants, and closed-toed shoes are required to protect the skin. bu.edu For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or coveralls should be worn. stonybrook.edu |

| Respiratory Protection | All work with this compound must be conducted in a chemical fume hood to avoid inhaling vapors. orgsyn.orgbu.edu If workplace conditions warrant a respirator, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. cdhfinechemical.combu.edu A full-face supplied-air respirator may be necessary where risk assessment shows air-purifying respirators are insufficient. cdhfinechemical.com |

This table is based on data from references orgsyn.orglgcstandards.comcdhfinechemical.combu.edustonybrook.edufishersci.comca.govharvard.edu.

Due to its high volatility and toxicity, all operations involving this compound must be performed within a certified chemical fume hood. orgsyn.orgbu.edufishersci.com

Key practices for fume hood usage include:

Airflow Verification : Before starting work, verify that the fume hood is drawing air correctly by checking the flow monitor or using a light strip of paper like a Kimwipe to observe its movement. illinois.edu

Sash Position : The fume hood sash should be kept as low as possible, never exceeding the indicated maximum operating height (typically 18 inches for vertical sashes). harvard.eduillinois.edu Work should be conducted with the sash acting as a protective shield. illinois.edu

Work Zone : All work should be performed at least six inches inside the hood to ensure effective vapor capture. harvard.eduillinois.edu Never put your head inside the fume hood when hazardous chemicals are present. illinois.edu

No Blockages : Do not block the baffles at the back of the hood with large equipment or containers, as this will disrupt the airflow. illinois.edu Elevate large equipment on blocks to allow air to flow underneath. illinois.edu

Minimize Storage : Only necessary materials should be kept inside the hood. illinois.edu

Prompt and correct emergency response is critical to mitigate the effects of an accidental release or exposure.

Spill Response:

Immediate Action : Alert all personnel in the area and evacuate if necessary. princeton.edu Eliminate all sources of ignition as the vapor is highly flammable. noaa.gov

Small Spills (<1 L) : If trained and equipped with the proper PPE, personnel can manage small spills. bu.edu The spill should be confined using an absorbent material or spill kit. bu.edu The cleanup materials should be placed in a sealed, labeled plastic bag for hazardous waste disposal. bu.edu

Large Spills (>1 L) : Evacuate the area immediately and contact emergency services or the institution's environmental health and safety (EHS) department for assistance. bu.edustonybrook.edu

Decontamination : After the spill is cleaned up, the area must be decontaminated. princeton.eduacs.org

First Aid:

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. bu.edu Seek immediate medical attention. bu.edufishersci.com

Skin Contact : Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower. bu.edufishersci.comprinceton.edu Seek immediate medical attention. bu.edu

Inhalation : Move the affected person to fresh air immediately. bu.edu If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. bu.edu Higher exposures can cause pulmonary edema, which is a medical emergency. nj.gov

Ingestion : Do NOT induce vomiting. bu.edufishersci.com If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. bu.edu Seek immediate medical attention. bu.edu

Management of Specific Hazards Associated with this compound (e.g., Obnoxious Odor)

This compound is noted for its powerful and obnoxious odor. orgsyn.orgnj.gov While the odor may serve as a warning sign for a leak or exposure, it should not be relied upon for determining safe exposure levels. stonybrook.edu The primary method for managing this hazard is containment. All work must be conducted in a well-ventilated chemical fume hood to prevent the escape of vapors into the laboratory environment. orgsyn.org If the odor is detected outside of the fume hood, it indicates a potential containment failure that must be investigated and rectified immediately. Using a scrubber system with the fume hood ventilation may also be considered to treat the exhaust air. sciencemadness.org

Chemical Waste Disposal Guidelines

Chemical waste containing this compound must be managed as hazardous waste according to institutional, local, and federal regulations. vumc.orguchicago.edu Evaporation in a fume hood is not an acceptable method of disposal. vumc.org

Waste Collection and Storage:

Containers : Collect waste in a designated, compatible, and properly sealed container. vumc.orgnorthwestern.edu The container must be clearly labeled as hazardous waste, listing all its components, including "this compound". northwestern.edu

Segregation : Store waste containers of incompatible materials separately to prevent accidental reactions. ucsf.edu

Storage Area : Waste should be stored in a designated satellite accumulation area near the point of generation. uchicago.edu This area should have secondary containment. ucsf.edu

Disposal Procedures:

Spill Debris : All materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste. princeton.eduacs.org

Empty Containers : A container that held this compound must be managed carefully. For volatile organic compounds, the container can be air-dried in a fume hood before disposal as regular trash, provided the chemical is not acutely hazardous. uchicago.edu However, given the high toxicity of this compound, it is prudent to triple-rinse the container with a suitable solvent. vumc.org The rinsate must be collected and disposed of as hazardous waste. vumc.orguchicago.edu After rinsing, any labels on the container should be defaced before disposal. vumc.orguchicago.edu

Pickup : Arrange for hazardous waste pickup through the institution's EHS department. ucsf.edu

Risk Assessment for Scaling Up Synthetic Procedures

Scaling up synthetic procedures involving this compound introduces increased risks that must be carefully managed. A thorough risk assessment is a critical prerequisite before any scale-up operation. orgsyn.org Additional precautions may be necessary when working with larger volumes. harvard.edu This assessment should consider factors such as the potential for increased heat generation from the reaction, the larger quantity of flammable and toxic material being handled, and the potential consequences of a spill or containment failure. The capacity of the ventilation and emergency response equipment must be adequate for the increased scale.

Emerging Research Directions and Future Outlook

Catalytic Approaches in Methyl Chlorothiolformate Chemistry

Modern organic synthesis is increasingly reliant on catalytic methods to enhance efficiency, selectivity, and sustainability. In the context of this compound, catalytic approaches are being explored to facilitate novel transformations and improve existing ones. While large-scale, named catalytic processes specifically for this compound are still emerging, its reactivity lends itself to various catalyzed reactions, particularly in the synthesis of heterocycles and thioesters.

Catalysis is crucial for multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a complex product. mdpi.comresearchgate.net These reactions are highly atom-economical and efficient. The electrophilic nature of this compound makes it a suitable candidate for participating in MCRs to generate diverse molecular scaffolds. The use of catalysts, including acid, base, and metal catalysts, can control the reaction pathways, improve yields, and shorten reaction times in such complex transformations. mdpi.comresearchgate.net For instance, iron-catalyzed C-H bond amination has been used to synthesize complex N-heterocycles, a class of compounds where this compound could potentially be integrated as a reagent to introduce a thiocarbonyl moiety. nih.gov

In the synthesis of thioesters, this compound has been demonstrated as a convenient reagent for reaction with Grignard reagents, providing a straightforward route to methyl thionoesters. rsc.org The development of catalytic versions of such reactions could further enhance their scope and applicability. Furthermore, palladium-catalyzed reactions, which are workhorses of modern organic synthesis, have been employed in the synthesis of complex molecules where thioester functionalities are present. google.com The potential for developing direct palladium-catalyzed cross-coupling reactions involving this compound is an active area of interest.

The table below summarizes potential catalytic applications involving this compound.

| Catalytic Approach | Potential Application with this compound | Catalyst Type | Potential Advantages |

| Multicomponent Reactions | Synthesis of complex heterocyclic compounds. | Acid, Base, Metal Catalysts | High atom economy, molecular diversity, efficiency. mdpi.comresearchgate.net |

| C-H Activation/Amination | Introduction of thiocarbonyl groups into complex molecules. | Iron, Palladium, etc. | Use of readily available starting materials, novel bond formations. nih.gov |

| Cross-Coupling Reactions | Direct synthesis of functionalized thioesters and related compounds. | Palladium, Nickel, Copper | High selectivity, broad functional group tolerance. chemical.ai |

| Thionoester Synthesis | Catalytic variants of reactions with organometallic reagents. | To be developed | Milder reaction conditions, broader substrate scope. |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. whiterose.ac.ukarxiv.orgacs.orgfrontiersin.org For this compound, this involves developing more sustainable synthesis routes and applications that reduce waste, use safer solvents, and improve energy efficiency.

One of the key principles of green chemistry is the use of environmentally benign solvents. researchgate.net Research into the synthesis of related compounds, such as methyl isothiocyanate, has demonstrated the feasibility of using water as a solvent, which avoids the need for volatile organic compounds. chemical.ai This approach, which uses an environmentally friendly oxidant like hydrogen peroxide, offers a simple and clean process that could potentially be adapted for reactions involving this compound. chemical.ai The development of solvent-free reaction conditions, often assisted by microwave irradiation, is another promising avenue for the green synthesis of heterocycles and other compounds where this compound could be a reagent. researchgate.net

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. arxiv.org The application of this compound in multicomponent reactions is inherently atom-economical. mdpi.comresearchgate.net Furthermore, designing syntheses that avoid the use of protecting groups, which require additional steps and generate waste, is another key principle. arxiv.org The specific reactivity of this compound could be harnessed in chemoselective reactions, reducing the need for such protecting groups.

The use of renewable feedstocks and catalysts are also cornerstones of green chemistry. whiterose.ac.ukarxiv.org While this compound itself is not currently derived from renewable sources, its use in catalytic reactions minimizes waste by allowing the catalyst to be used in small amounts and recycled. arxiv.org The table below outlines the application of green chemistry principles to the chemistry of this compound.

| Green Chemistry Principle | Application in this compound Chemistry | Example/Potential |

| Use of Safer Solvents | Replacing volatile organic solvents with water or solvent-free conditions. | Aqueous phase synthesis of related compounds; microwave-assisted solvent-free synthesis of heterocycles. chemical.airesearchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of reactants into the product. | Use in multicomponent reactions to build molecular complexity efficiently. mdpi.comresearchgate.net |

| Catalysis | Using catalysts to improve efficiency and reduce waste. | Development of recyclable catalysts for thioester and heterocycle synthesis. arxiv.org |

| Reduction of Derivatives | Avoiding the use of protecting groups. | Exploiting the chemoselectivity of this compound in synthesis. arxiv.org |

| Energy Efficiency | Utilizing alternative energy sources to reduce energy consumption. | Microwave-assisted synthesis can lead to shorter reaction times and lower energy use. researchgate.net |

Potential in Advanced Functional Materials

Advanced functional materials are materials designed with specific, often novel, properties and functions. uniquescientificpublishers.com This includes polymers, nanomaterials, and composites with applications in electronics, medicine, and energy. nih.gov this compound, with its reactive thiocarbonyl chloride group, holds potential as a precursor or modifying agent for the synthesis of such materials.